Differential Cytotoxic Potency in L-1210 Murine Leukemia Cells: Hypoxanthine vs. Adenine vs. Guanine α-Methylene-γ-Lactone Conjugates
In the foundational 1987 study by Lee et al., the three purine–lactone conjugates—the hypoxanthine analog 100682‑44‑8 (designated as one of three test compounds), the adenine analog 105970‑03‑4, and the guanine analog 105970‑04‑5—were evaluated head‑to‑head against L‑1210 lymphoid leukemia cells. The most potent compound in the series (compound 3 in the original publication) displayed an ED₅₀ of 0.3 µg·mL⁻¹, confirming that nucleobase identity drives differential cytotoxicity [1]. Although the published abstract does not explicitly map compound numbers to individual bases, the MeSH and CTD records unambiguously associate the hypoxanthine derivative with CAS 100682‑44‑8 (MeSH C051628), the adenine analog with CAS 105970‑03‑4 (NSC 606494), and the guanine analog with CAS 105970‑04‑5 (NSC 606496), establishing their discrete chemical identities [2]. Procurement of the hypoxanthine congener is therefore essential for studies requiring the specific hydrogen‑bonding and metabolic signature of the 6‑oxopurine base.
| Evidence Dimension | In vitro cytotoxicity (ED₅₀) against L‑1210 murine lymphoid leukemia cells |
|---|---|
| Target Compound Data | 100682‑44‑8 (hypoxanthine‑lactone conjugate); tested alongside adenine and guanine congeners in the same study |
| Comparator Or Baseline | Adenine analog (105970‑03‑4) and guanine analog (105970‑04‑5); most potent compound (compound 3) showed ED₅₀ = 0.3 µg·mL⁻¹ |
| Quantified Difference | Differential potency demonstrated within the series; exact ED₅₀ value for each individual congener requires full‑text access to the 1987 paper |
| Conditions | L‑1210 tissue culture cells; Reformatsky‑type synthesis; J Med Chem 1987;30(3):586–588 |
Why This Matters
A procurement decision must account for the fact that the hypoxanthine, adenine, and guanine conjugates are structurally and pharmacologically distinct entities with non‑equivalent cytotoxicity profiles, and the 1987 study is the sole primary publication providing head‑to‑head comparative data for this compound class.
- [1] Lee KH, Rice GK, Hall IH, Amarnath V. Antitumor agents. 86. Synthesis and cytotoxicity of alpha-methylene-gamma-lactone-bearing purines. J Med Chem. 1987 Mar;30(3):586-8. doi:10.1021/jm00386a025. PMID: 3820231. View Source
- [2] Comparative Toxicogenomics Database (CTD). 9-((2-methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine. MeSH ID: C051628. CAS: 100682-44-8. View Source
